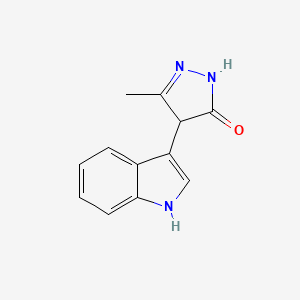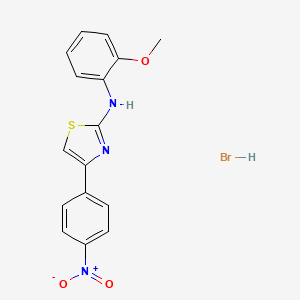![molecular formula C29H19N5O2 B5029518 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound that belongs to the class of oxadiazoles and quinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both oxadiazole and quinoxaline moieties, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes. Common oxidizing agents used in this process include lead tetraacetate, potassium permanganate, and ferric chloride .
-
Formation of the Quinoxaline Ring: : The quinoxaline ring is usually formed by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions .
-
Coupling of the Two Moieties: : The final step involves coupling the oxadiazole and quinoxaline moieties through a benzamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate, potassium permanganate, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of more complex heterocycles, while reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)propanoic acid .
- 5-Phenyl-1,3,4-oxadiazole-2-thiol .
- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) .
Uniqueness
The uniqueness of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide lies in its dual oxadiazole and quinoxaline structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for drug development and other scientific research applications .
Propiedades
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N5O2/c35-27(21-11-6-12-22(16-21)29-34-33-28(36-29)19-8-2-1-3-9-19)31-23-13-7-10-20(17-23)26-18-30-24-14-4-5-15-25(24)32-26/h1-18H,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGYKCHHQOTTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B5029436.png)
![(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5029439.png)

![1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5029458.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![4-butyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
methanone](/img/structure/B5029536.png)

